2-Bromo-5-(pentafluorothio)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(pentafluorothio)benzaldehyde is an organic compound with the molecular formula C7H4BrF5OS and a molecular weight of 311.07 g/mol . This compound is characterized by the presence of a bromine atom, a pentafluorothio group, and an aldehyde group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 2-Bromo-5-(pentafluorothio)benzaldehyde involves several steps. One common method includes the reaction of 2-bromo-5-fluorotoluene with N-bromosuccinimide . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like benzoyl peroxide. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
2-Bromo-5-(pentafluorothio)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(pentafluorothio)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(pentafluorothio)benzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pentafluorothio group can enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of target molecules.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-(pentafluorothio)benzaldehyde can be compared with other similar compounds, such as:
2-Bromo-5-fluorobenzaldehyde: This compound has a fluorine atom instead of the pentafluorothio group.
3-Bromo-2-hydroxy-5-(pentafluorothio)benzaldehyde: This compound has a hydroxyl group in addition to the pentafluorothio group.
The uniqueness of this compound lies in its combination of functional groups, which provides it with distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C7H4BrF5OS |
---|---|
Molekulargewicht |
311.07 g/mol |
IUPAC-Name |
2-bromo-5-(pentafluoro-λ6-sulfanyl)benzaldehyde |
InChI |
InChI=1S/C7H4BrF5OS/c8-7-2-1-6(3-5(7)4-14)15(9,10,11,12)13/h1-4H |
InChI-Schlüssel |
MLVDLDYLONSRDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.